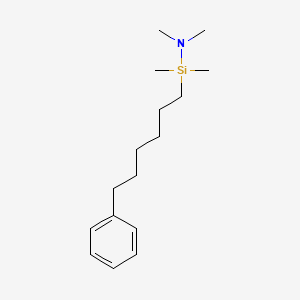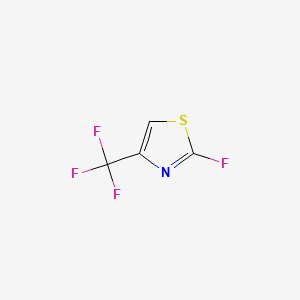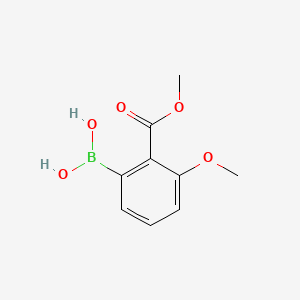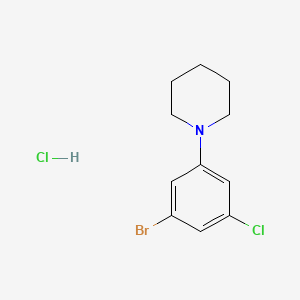
6-Phenylhexyldimethyl(dimethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylhexyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C16H29NSi. It is a member of the organoaminosilane family and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexyldimethyl(dimethylamino)silane typically involves a multi-step process:
Formation of 6-Phenylhexyl Bromide: This is achieved by reacting hexyl bromide with phenylmagnesium bromide.
Reaction with Dimethylchlorosilane: The 6-Phenylhexyl bromide is then reacted with dimethylchlorosilane to form 6-Phenylhexyldimethylchlorosilane.
Amination: Finally, the 6-Phenylhexyldimethylchlorosilane is reacted with dimethylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenylhexyldimethyl(dimethylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
6-Phenylhexyldimethyl(dimethylamino)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the modification of surfaces and the preparation of silicon-based materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the study of silicon-based biocompatible materials.
Mechanism of Action
The mechanism of action of 6-Phenylhexyldimethyl(dimethylamino)silane involves its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylamino group can donate electron density, making the silicon atom more reactive. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways and facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Phenethyldimethylchlorosilane
- p-Tolyldimethylchlorosilane
- Hexyltrimethylsilane
Uniqueness
6-Phenylhexyldimethyl(dimethylamino)silane is unique due to its specific combination of a phenyl group and a dimethylamino group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[dimethyl(6-phenylhexyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NSi/c1-17(2)18(3,4)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,5-6,8,11-12,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFRIVVLOMMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)


